molecular formula C9H13NO B2438204 3-Methoxy-2,4-dimethylaniline CAS No. 639051-93-7

3-Methoxy-2,4-dimethylaniline

Cat. No.: B2438204
CAS No.: 639051-93-7
M. Wt: 151.209
InChI Key: MHHZFZZHPGFUBO-UHFFFAOYSA-N
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Description

3-Methoxy-2,4-dimethylaniline is an organic compound with the molecular formula C9H13NO It is a derivative of aniline, featuring a methoxy group (-OCH3) and two methyl groups (-CH3) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxy-2,4-dimethylaniline can be synthesized through several methods. One common approach involves the alkylation of aniline derivatives. For instance, the reaction of 2,4-dimethylaniline with methanol in the presence of an acid catalyst can yield this compound . Another method involves the condensation of primary amines with corresponding aldehydes, followed by reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound typically involves the alkylation of aniline with methanol or dimethyl ether in the presence of an acid catalyst . This method is favored due to its efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2,4-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxy-2,4-dimethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-2,4-dimethylaniline involves its interaction with molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-2,4-dimethylaniline is unique due to the presence of both methoxy and methyl groups on the benzene ring.

Properties

IUPAC Name

3-methoxy-2,4-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-6-4-5-8(10)7(2)9(6)11-3/h4-5H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHZFZZHPGFUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)N)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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